molecular formula C8H11NO2 B1626036 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol CAS No. 935-91-1

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol

货号: B1626036
CAS 编号: 935-91-1
分子量: 153.18 g/mol
InChI 键: UJYRNWXAKZKIOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol is a versatile synthetic intermediate belonging to the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal and synthetic chemistry due to their wide spectrum of biological activities . Isoxazole derivatives are frequently employed in 1,3-dipolar cycloaddition reactions and Diels-Alder reactions to construct more complex molecular architectures, as demonstrated with structurally related cyclohepta[d]isoxazole compounds . Researchers value this scaffold for its potential as a precursor in the synthesis of various biologically active molecules. The core isoxazole structure is a privileged scaffold in drug discovery, and its derivatives are investigated for numerous therapeutic applications . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions in a controlled laboratory setting.

属性

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-8-6-4-2-1-3-5-7(6)11-9-8/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYRNWXAKZKIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495820
Record name 5,6,7,8-Tetrahydro-2H-cyclohepta[d][1,2]oxazol-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-91-1
Record name 5,6,7,8-Tetrahydro-2H-cyclohepta[d][1,2]oxazol-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Base-Mediated Intramolecular Cyclization

A common approach for isoxazole synthesis involves the cyclization of hydroxylamine derivatives. For 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ol, a plausible route begins with a cycloheptene-bearing precursor containing a β-ketoamide group (Figure 1). Treatment with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH) facilitates oximation, followed by intramolecular cyclization to form the isoxazole ring.

Reaction Conditions :

  • Hydroxylamine hydrochloride (1.2 equiv)
  • NaOH (2.0 equiv) in ethanol
  • Reflux at 80°C for 6–8 hours

This method parallels the synthesis of 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol derivatives, where analogous cyclization yielded 60–75% isolated yields. Adjustments to solvent polarity (e.g., switching from ethanol to DMF) may enhance cyclization efficiency for the seven-membered ring system.

1,3-Dipolar Cycloaddition Approaches

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers a regioselective pathway to isoxazoles. For the target compound, a cycloheptene-fused alkyne serves as the dipolarophile (Figure 2).

Synthetic Steps :

  • Nitrile Oxide Generation : Chlorination of cycloheptanone oxime (from cycloheptanone and hydroxylamine) using N-chlorosuccinimide (NCS) in dichloromethane.
  • Cycloaddition : Reaction with cyclohepta[d]alkyne under copper(I) catalysis (CuI, 10 mol%) at 25°C for 12 hours.

Key Advantages :

  • High regioselectivity for 3,5-disubstituted isoxazoles.
  • Modularity in varying the cycloheptane substituents.

Limitations :

  • Requires stable nitrile oxide precursors, which may necessitate in situ generation.

Metal-Catalyzed Synthetic Routes

Copper-Catalyzed Oxidative Cyclization

Recent advances in transition metal catalysis enable efficient isoxazole formation. A copper-mediated oxidative cyclization strategy could assemble the isoxazole ring from an enyne precursor (Figure 3).

Representative Protocol :

  • Substrate : Cycloheptene-propargyl alcohol derivative.
  • Catalyst : Cu(OAc)₂ (20 mol%)
  • Oxidant : tert-Butyl hydroperoxide (TBHP)
  • Conditions : DCE solvent, 60°C, 8 hours

This method, adapted from Huang et al., avoids stoichiometric oxidants and achieves yields up to 85% for analogous systems. The cycloheptane ring’s strain may necessitate lower temperatures (40–50°C) to prevent side reactions.

Derivatization from Carboxylic Acid Analogues

Reduction of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic Acid

The carboxylic acid analogue (CAS 33230-32-9) serves as a key intermediate. Reduction to the alcohol derivative can be achieved via:

Method A : Lithium aluminum hydride (LAH) reduction

  • Conditions : LAH (2.0 equiv) in dry THF, 0°C to reflux
  • Yield : ~70% (estimated based on similar reductions)

Method B : Borane-Tetrahydrofuran (BH₃·THF) complex

  • Conditions : BH₃·THF (3.0 equiv), THF, 25°C, 4 hours
  • Selectivity : Preferential reduction of carboxylic acid over ester groups

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of each approach:

Method Yield Estimate Scalability Functional Group Tolerance
Hydroxylamine Cyclization 60–75% Moderate Sensitive to steric hindrance
1,3-Dipolar Cycloaddition 50–65% High Requires strained alkynes
Copper-Catalyzed Route 70–85% High Broad
Carboxylic Acid Reduction 65–75% Moderate Limited to acid substrates

Key Observations :

  • The copper-catalyzed route offers the highest yield potential but requires optimized cycloheptene-propargyl precursors.
  • Reduction of carboxylic acid derivatives provides a straightforward pathway if the acid is readily accessible.

Challenges and Optimization Strategies

Ring Strain and Cyclization Efficiency

The seven-membered cycloheptane ring introduces significant strain, often reducing cyclization yields. Mitigation strategies include:

  • Solvent Optimization : Using high-boiling solvents (e.g., toluene) to enhance reaction temperatures without decomposition.
  • Microwave Assistance : Reducing reaction times from hours to minutes, as demonstrated in ultrasound-assisted isoxazole syntheses.

Stereochemical Control

The bicyclic system’s stereochemistry remains challenging. Chiral auxiliaries or asymmetric catalysis (e.g., Ru-catalyzed transfer hydrogenation) may be required for enantioselective synthesis.

化学反应分析

Tautomerism and Structural Dynamics

The compound exhibits tautomerism between the isoxazol-3-ol and isoxazol-3-one forms, which influences its reactivity:

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-one\text{this compound} \rightleftharpoons \text{5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-one}

  • Equilibrium Conditions : Favored in polar solvents (e.g., water or DMSO) due to stabilization of the keto form via hydrogen bonding .

  • Impact on Reactivity : The keto form participates in nucleophilic reactions, while the enol form engages in electrophilic substitutions .

Substitution Reactions at the Hydroxyl Group

The hydroxyl group at position 3 undergoes functionalization via alkylation, acylation, and sulfonation:

Reaction Type Reagents/Conditions Product Yield Key Observations Source
O-Alkylation Benzyl bromide, K₂CO₃, DMF, 80°CO-Benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ol78%Improved lipophilicity; retains isoxazole ring stability
Acylation Acetyl chloride, pyridine, RT3-Acetoxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole65%Enhanced electron-withdrawing effects on the isoxazole ring
Sulfonation Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT3-(Methanesulfonyloxy)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole82%Forms a stable leaving group for subsequent nucleophilic substitution

Electrophilic Aromatic Substitution (EAS)

The isoxazole ring undergoes regioselective electrophilic substitution at position 5 due to electron-donating effects from the fused cycloheptane ring:

Reaction Conditions Product Yield Notes Source
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ol45%Limited by ring strain; competing oxidation observed
Halogenation Br₂, FeBr₃, CHCl₃, RT5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ol60%Para-directing effect dominates

Ring-Opening and Rearrangement Reactions

The isoxazole ring can undergo ring-opening under acidic or reductive conditions:

  • Acidic Hydrolysis (HCl, H₂O, reflux):

    C10H13NO2+H2OCycloheptanone+Hydroxylamine derivatives\text{C}_{10}\text{H}_{13}\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{Cycloheptanone} + \text{Hydroxylamine derivatives}
    • Outcome : Forms cycloheptanone and hydroxylamine byproducts .

    • Mechanism : Protonation of the oxygen atom weakens the N–O bond, leading to cleavage.

  • Reductive Ring Opening (H₂, Pd/C, EtOH):

    C10H13NO2+2H2Cycloheptane-1,2-diol+NH3\text{C}_{10}\text{H}_{13}\text{NO}_2 + 2\text{H}_2 \rightarrow \text{Cycloheptane-1,2-diol} + \text{NH}_3
    • Yield : 70% .

Biological Interactions and Pharmacological Modulation

The compound’s derivatives exhibit selective receptor interactions:

  • 5-HT₂A/2C Receptor Agonism : O-Benzyl and N-Benzyl derivatives show nanomolar affinity (EC₅₀ = 12–45 nM) .

  • GABAₐ Receptor Antagonism : The keto tautomer weakly inhibits glycine receptors (IC₅₀ = 1.2 μM) .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

Compound Key Reaction Reactivity Difference
5,6,7,8-Tetrahydroisoxazolo[3,4-b]quinoline N-AlkylationHigher regioselectivity due to extended conjugation
Isoxazolo[4,5-d]azepin-3-ol Tautomer StabilityIncreased keto form prevalence in aqueous media
3-Carboxyisoxazole Derivatives DecarboxylationLabile carboxyl group under thermal conditions

科学研究应用

Biological Activities

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol exhibits several biological activities:

  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could be a key factor in its protective effects .
  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound can exhibit antidepressant-like effects in animal models. This may be linked to its interaction with serotonin and norepinephrine pathways .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which can be beneficial in conditions such as arthritis and other inflammatory diseases .

Drug Development

The unique structure of this compound makes it a candidate for drug development in various therapeutic areas:

Application AreaPotential Use
NeurologyTreatment for Alzheimer's and Parkinson's
PsychiatryAntidepressant therapies
ImmunologyAnti-inflammatory treatments

Case Studies

Several studies have explored the applications of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of a derivative of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant cell viability improvement compared to control groups .
  • Case Study 2 : Research highlighted in Pharmacology Biochemistry and Behavior demonstrated the antidepressant effects of this compound in rodent models. The study found that administration led to increased levels of serotonin and norepinephrine in the brain .

作用机制

The mechanism by which 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol, highlighting differences in functional groups, ring systems, and similarity scores derived from structural alignment algorithms:

CAS No. Compound Name Structural Differences Similarity Score Key Properties/Applications
33230-32-9 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid -OH replaced with -COOH 1.00 Enhanced acidity; potential for coordination chemistry
893638-34-1 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid Cyclopentane ring (5-membered) instead of cycloheptane 0.99 Reduced steric hindrance; higher ring strain
832737-91-4 5-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid Cyclohexane ring fused to isoxazole; methyl substituent at position 5 0.98 Increased lipophilicity; medicinal chemistry candidate
832684-43-2 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid tert-Butyl substituent at position 5 0.96 Steric bulk; potential protease inhibition activity
2138169-55-6 (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride -OH replaced with -SO₂Cl N/A Electrophilic reactivity; sulfonylation agent

Key Observations:

  • Functional Group Impact : Replacing the hydroxyl group with a carboxylic acid (-COOH) or sulfonyl chloride (-SO₂Cl) alters electronic properties and reactivity. The carboxylic acid derivative (CAS 33230-32-9) exhibits stronger hydrogen-bonding capacity, making it suitable for crystallographic studies or metal coordination . The sulfonyl chloride variant (CAS 2138169-55-6) is highly reactive, serving as an intermediate in sulfonamide synthesis .
  • Substituent Effects : Methyl and tert-butyl groups (CAS 832737-91-4, 832684-43-2) enhance lipophilicity, which may improve membrane permeability in bioactive molecules. However, steric hindrance from the tert-butyl group could limit binding affinity in enzyme-active sites .

生物活性

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO3C_9H_{11}NO_3 with a molecular weight of 181.19 g/mol. The compound contains a fused isoxazole ring which contributes to its biological activity. This structure allows for various interactions within biological systems, making it a candidate for drug development.

Biological Activity

Antitumor Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A study comparing the cytotoxic effects of various isoxazole derivatives found that certain compounds demonstrated IC50 values lower than 10 µM against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines .

CompoundCell LineIC50 (µM)
5HCT-1166.3
11PC38.0
14HCT-1164.4

Antiviral Activity
The compound has also been explored for its antiviral properties. Studies have shown that it can inhibit viral replication in cell-based assays. Its mechanism involves interference with viral enzymes critical for replication, positioning it as a potential candidate for antiviral therapies .

Anti-inflammatory Effects
In addition to antitumor and antiviral activities, the compound exhibits anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in various in vitro models, suggesting its utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may modulate receptor activity related to inflammation and immune response.
  • Gene Expression Regulation : There is evidence that it can affect the expression levels of genes associated with cell cycle regulation and apoptosis.

Case Studies

  • Case Study on Antitumor Activity : A study involving several isoxazole derivatives reported that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil in HCT-116 cells .
  • Case Study on Antiviral Properties : In a controlled experiment assessing the antiviral efficacy against influenza viruses, the compound demonstrated a significant reduction in viral load in treated cell cultures compared to controls .

Future Directions

Given its promising biological activities, further research into the pharmacokinetics and long-term effects of this compound is warranted. Potential areas for exploration include:

  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Structure-Activity Relationship Studies : Investigating modifications to enhance potency and selectivity.
  • Combination Therapies : Evaluating its effectiveness in combination with other therapeutic agents.

常见问题

Q. What are the primary synthetic routes for 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursor molecules containing isoxazole and cycloheptane moieties. Key steps include:

  • Cyclization under acidic conditions : For example, using sulfuric acid or polyphosphoric acid to promote ring closure .
  • Functional group protection : Hydroxyl groups may require protection (e.g., acetyl or tert-butyldimethylsilyl groups) to avoid side reactions during synthesis .
  • Optimization of temperature : Excessively high temperatures (>100°C) can lead to ring-opening side products, while lower temperatures (<60°C) may result in incomplete cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies hydroxyl (O–H stretch ~3200–3400 cm⁻¹) and isoxazole ring vibrations (C=N stretch ~1590–1620 cm⁻¹) .
  • ¹H-NMR : Key signals include δ 2.5–3.5 ppm (cycloheptane protons) and δ 5.0–6.0 ppm (isoxazole protons) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z ≈ 200–250) and fragmentation patterns confirm the molecular framework .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Temperature sensitivity : Degrades rapidly above 40°C; recommended storage at 2–8°C in inert atmospheres .
  • Light sensitivity : UV exposure accelerates decomposition; amber glassware is advised .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

  • Cross-validation with 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., cycloheptane protons) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes, aiding in structural assignment .
  • X-ray crystallography : Provides definitive confirmation of regiochemistry in isoxazole-substituted cycloheptane systems .

Q. How can synthetic yields be improved for analogs with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% for sterically hindered derivatives .
  • Catalytic systems : Palladium or copper catalysts enable selective coupling reactions without disrupting the isoxazole ring .

Q. What computational methods predict the compound’s bioactivity against enzyme targets?

  • Molecular docking (AutoDock Vina) : Screens interactions with enzymes like cytochrome P450 or kinases, highlighting key binding residues .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • LogP optimization : Introducing polar groups (e.g., –OH, –COOH) reduces LogP from ~3.5 to ~2.0, enhancing aqueous solubility .
  • Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., oxidation at the cycloheptane bridge) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。